molecular formula C19H21N5O B2894052 N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-91-5

N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2894052
CAS No.: 483993-91-5
M. Wt: 335.411
InChI Key: NJQYBAXYISGQLM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modifications

  • β-Lithiations of Carboxamides : The compound N-Methyl-2-methyl-3-(benzotriazol-1-yl)propanamide demonstrates the potential for β-lithiation, leading to the synthesis of β-substituted-α,β-unsaturated amides. This synthetic pathway may be applicable for derivatives of N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, offering a route for creating novel compounds with diverse biological activities (Katritzky, Szajda, & Lam, 1993).

  • Development of Antiulcer Agents : Compounds with a 1-methyl-1H-tetrazol-5-ylthio moiety, similar in structure to this compound, have been synthesized and evaluated for their gastric acid antisecretory activity. This research suggests potential applications of this compound derivatives in the development of treatments for gastric ulcers and related conditions (Ueda et al., 1991).

  • Antibacterial and Antifungal Applications : Azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives have shown good antibacterial activity. Given the structural similarities, this compound and its derivatives could potentially be explored for antibacterial and antifungal applications (Tumosienė et al., 2012).

Applications in Drug Metabolism Studies

  • Biocatalysis in Drug Metabolism : The study of biocatalysis for drug metabolism, exemplified by the synthesis of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the potential for using microbial systems to produce metabolites of complex organic compounds. This approach may be relevant for studying the metabolism of this compound and its derivatives, facilitating the understanding of their pharmacokinetic profiles (Zmijewski et al., 2006).

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-15-9-4-5-10-17(15)20-19(25)16(18-21-23-24-22-18)12-14-8-6-7-13(2)11-14/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQYBAXYISGQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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